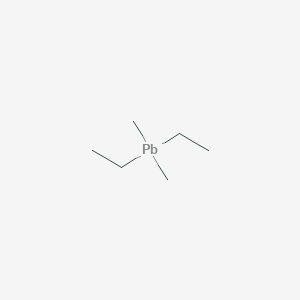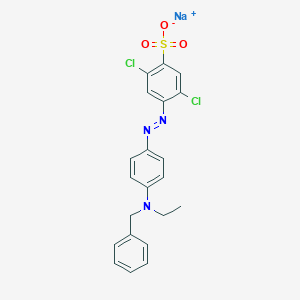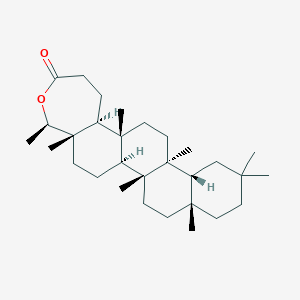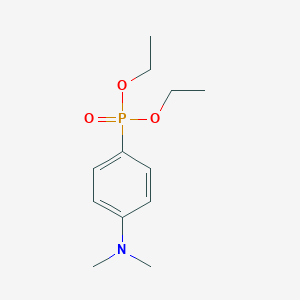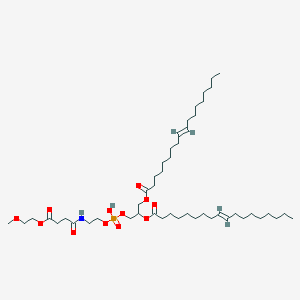
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately results in the death of cancer cells.
Biochemische Und Physiologische Effekte
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. In vivo studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone exhibits low toxicity levels in animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its relatively simple synthesis method, high yields, and potential applications in various fields. The limitations of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. One potential direction is the further investigation of its potential applications in medicinal chemistry, particularly in the development of antitumor agents. Another potential direction is the development of more efficient synthesis methods for 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. Additionally, the study of the mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone could provide insights into the development of new drugs that target specific enzymes involved in cellular processes.
Synthesemethoden
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone can be synthesized through a reaction between 2-amino-5,6-dichloropyridine and phenyl isocyanate. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. The synthesis of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is relatively simple, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In agriculture, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential use as a herbicide. In material science, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been used as a building block for the synthesis of various polymeric materials.
Eigenschaften
CAS-Nummer |
1698-58-4 |
|---|---|
Produktname |
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone |
Molekularformel |
C10H6Cl2N2O |
Molekulargewicht |
241.07 g/mol |
IUPAC-Name |
5,6-dichloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-9(15)14(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
BMKCLGBWAXSQQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
Andere CAS-Nummern |
1698-58-4 |
Synonyme |
5,6-dichloro-2-phenyl-pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
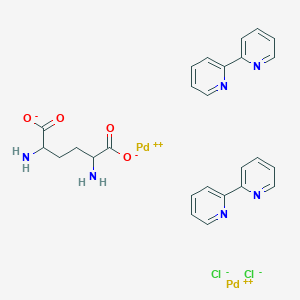

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
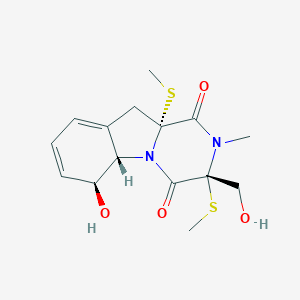

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
